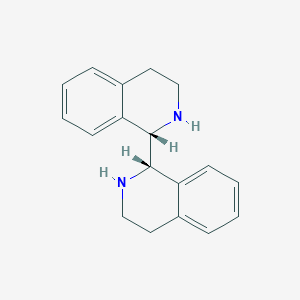
(1S,1'S)-1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is a bicyclic organic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which consists of two isoquinoline units connected through a single bond, with each unit being fully saturated. The stereochemistry of the compound is defined by the (1S,1’S) configuration, indicating the specific spatial arrangement of the hydrogen atoms around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline typically involves the following steps:
Cyclization of Precursors: The initial step often involves the cyclization of appropriate precursors, such as 1,2,3,4-tetrahydroisoquinoline derivatives, under acidic or basic conditions to form the isoquinoline ring system.
Hydrogenation: The resulting isoquinoline compounds are then subjected to hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure to achieve full saturation of the rings.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,1’S) enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation reactors and advanced chiral resolution techniques ensures the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce fully saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted isoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its structural similarity to natural alkaloids makes it an interesting candidate for drug development.
Medicine
In medicine, derivatives of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline are explored for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or antitumor effects.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A partially saturated isoquinoline with similar structural features.
Isoquinoline: The fully unsaturated parent compound of the isoquinoline family.
Decahydroisoquinoline: A fully saturated isoquinoline derivative with a different stereochemistry.
Uniqueness
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is unique due to its specific (1S,1’S) stereochemistry and fully saturated bicyclic structure. This configuration imparts distinct chemical and biological properties, differentiating it from other isoquinoline derivatives.
特性
IUPAC Name |
(1S)-1-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNLLQPMVDMRO-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)[C@@H]3C4=CC=CC=C4CCN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
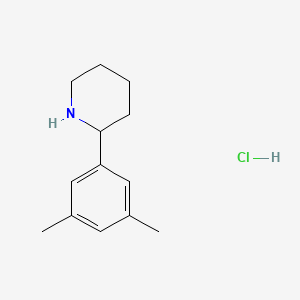
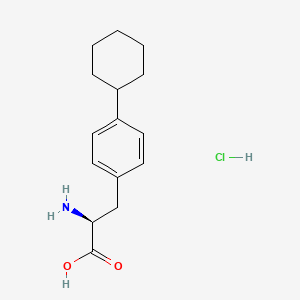
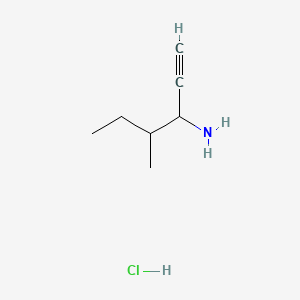
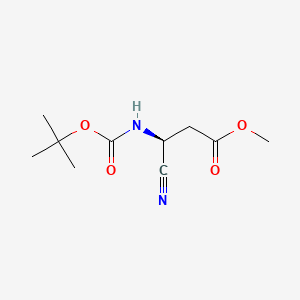
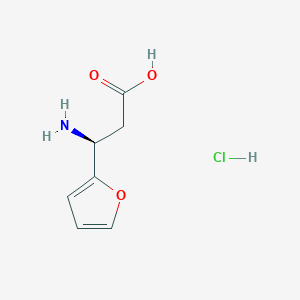
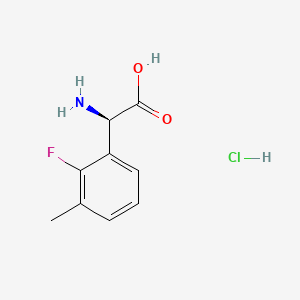
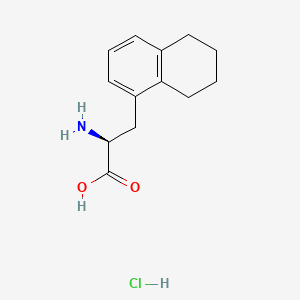
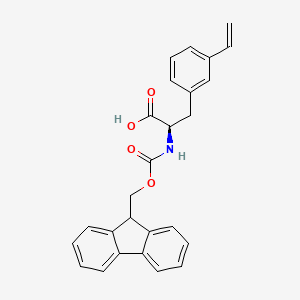
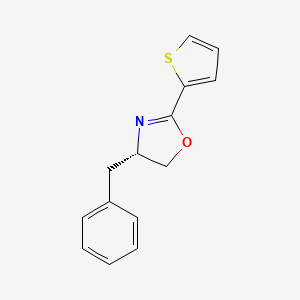
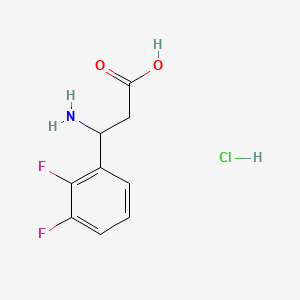
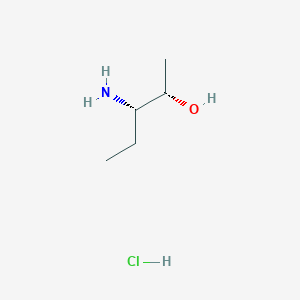
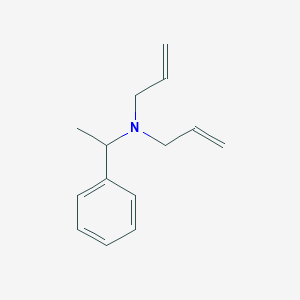
![(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride](/img/structure/B8181512.png)
![3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181518.png)
